Cas no 919295-48-0 (9H-Fluorene, 9-[1,1'-biphenyl]-4-yl-2,7-dibromo-9-(4-methylphenyl)-)
919295-48-0 structure
Product Name:9H-Fluorene, 9-[1,1'-biphenyl]-4-yl-2,7-dibromo-9-(4-methylphenyl)-
CAS-nummer:919295-48-0
MF:C32H22Br2
MW:566.325087070465
CID:764460
PubChem ID:58795197
Update Time:2025-04-19
9H-Fluorene, 9-[1,1'-biphenyl]-4-yl-2,7-dibromo-9-(4-methylphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 9H-Fluorene, 9-[1,1'-biphenyl]-4-yl-2,7-dibromo-9-(4-methylphenyl)-
- 2,7-dibromo-9-(4-methylphenyl)-9-(4-phenylphenyl)fluorene
- 9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene
- SCHEMBL3176035
- 919295-48-0
- DTXSID70730165
-
- Inchi: 1S/C32H22Br2/c1-21-7-11-24(12-8-21)32(25-13-9-23(10-14-25)22-5-3-2-4-6-22)30-19-26(33)15-17-28(30)29-18-16-27(34)20-31(29)32/h2-20H,1H3
- InChI-sleutel: PERLDGKRJKQXMJ-UHFFFAOYSA-N
- LACHT: BrC1=CC=C2C3C=CC(=CC=3C(C3C=CC(C)=CC=3)(C3C=CC(C4C=CC=CC=4)=CC=3)C2=C1)Br
Berekende eigenschappen
- Exacte massa: 566.00678g/mol
- Monoisotopische massa: 564.00883g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 3
- Complexiteit: 641
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 10
- Topologisch pooloppervlak: 0Ų
9H-Fluorene, 9-[1,1'-biphenyl]-4-yl-2,7-dibromo-9-(4-methylphenyl)- Gerelateerde literatuur
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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